2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Inflammatory Properties
- Thiazolo[3,2-b][1,2,4]triazoles and their derivatives have demonstrated potent antimicrobial activity. For instance, specific benzothiazoles were synthesized with significant efficacy against various bacterial and fungal species. This highlights the potential of such compounds in developing new antimicrobial agents (Abbas et al., 2014). Additionally, compounds derived from thiazole and thiazoline have shown anti-inflammatory properties, indicating their potential as nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).
Fungicidal Activity
- Novel synthetic routes have led to the creation of heterocyclic compounds like 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, which possess fungicidal activity. This suggests their application in agricultural chemistry to combat fungal infections (El-Telbani et al., 2007).
Organic Synthesis and Chemical Reactions
- The versatility of thiazolo[3,2-b][1,2,4]triazoles is evident in organic synthesis, where they serve as key intermediates or products in the synthesis of various complex molecules. For example, their reactions with thiourea and other nitrogen nucleophiles have been explored for synthesizing diverse heterocyclic structures, showcasing their importance in drug design and development (Bondock et al., 2011).
Oxidative Stress Mitigation
- Certain derivatives of thiazolo[3,2-b][1,2,4]triazoles have been studied for their potential in mitigating oxidative stress, particularly in the context of ethanol-induced damage in liver and brain tissues. This suggests a possible therapeutic application in conditions associated with oxidative stress (Aktay et al., 2005).
Green Synthesis Approaches
- The eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles using ultrasound and microwave conditions demonstrates the compound's adaptability to green chemistry principles. This not only provides a sustainable pathway for synthesizing these compounds but also opens up new avenues for their application in environmentally conscious manufacturing processes (Kumar & Sharma, 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
2,3-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-6-4-7-15(12-14)20-24-22-26(25-20)16(13-30-22)10-11-23-21(27)17-8-5-9-18(28-2)19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDRLLPQMAFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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